molecular formula C16H25N3O2 B2807877 2-methoxy-N-[3-(4-phenylpiperazin-1-yl)propyl]acetamide CAS No. 1209757-29-8

2-methoxy-N-[3-(4-phenylpiperazin-1-yl)propyl]acetamide

Cat. No.: B2807877
CAS No.: 1209757-29-8
M. Wt: 291.395
InChI Key: CMDAUGRZVXYPCY-UHFFFAOYSA-N
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Description

2-methoxy-N-[3-(4-phenylpiperazin-1-yl)propyl]acetamide is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a methoxy group, a phenylpiperazine moiety, and an acetamide group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-[3-(4-phenylpiperazin-1-yl)propyl]acetamide typically involves the following steps:

    Formation of the Piperazine Derivative: The initial step involves the synthesis of the 4-phenylpiperazine derivative. This can be achieved through the reaction of phenylamine with ethylene glycol in the presence of a catalyst.

    Alkylation: The next step involves the alkylation of the piperazine derivative with 3-chloropropylamine to form the intermediate compound.

    Acetylation: The final step involves the acetylation of the intermediate compound with methoxyacetyl chloride to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-[3-(4-phenylpiperazin-1-yl)propyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The acetamide group can be reduced to form an amine.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

2-methoxy-N-[3-(4-phenylpiperazin-1-yl)propyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-methoxy-N-[3-(4-phenylpiperazin-1-yl)propyl]acetamide involves its interaction with specific molecular targets. The phenylpiperazine moiety is known to interact with various receptors in the central nervous system, potentially modulating neurotransmitter activity. This interaction can influence pathways involved in mood regulation, cognition, and other neurological functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methoxy-N-[3-(4-phenylpiperazin-1-yl)propyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methoxy group, phenylpiperazine moiety, and acetamide group collectively contribute to its versatility in various applications.

Properties

IUPAC Name

2-methoxy-N-[3-(4-phenylpiperazin-1-yl)propyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O2/c1-21-14-16(20)17-8-5-9-18-10-12-19(13-11-18)15-6-3-2-4-7-15/h2-4,6-7H,5,8-14H2,1H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMDAUGRZVXYPCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)NCCCN1CCN(CC1)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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